molecular formula C22H16N2O5S B254416 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B254416
M. Wt: 420.4 g/mol
InChI Key: ALBSYNPZZFPKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chromeno[2,3-c]pyrrole-3,9-dione, which is known for its wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play important roles in cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its interactions with other compounds and enzymes to gain a better understanding of its mechanisms of action. Additionally, future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research and potential therapeutic applications.
In conclusion, 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound with significant potential for scientific research and therapeutic applications. Its wide range of biological activities and mechanisms of action make it an important compound for studying various enzymes and signaling pathways. Further research is needed to fully understand the potential of this compound and its future applications.

Synthesis Methods

The synthesis method of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by the addition of thiosemicarbazide and ammonium acetate. The resulting product is then subjected to cyclization and oxidation to yield the final product.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antifungal, and antimicrobial activities. Studies have also shown that this compound has potential neuroprotective and antioxidant effects.

properties

Product Name

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H16N2O5S

Molecular Weight

420.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H16N2O5S/c1-11-3-6-15-13(9-11)19(26)17-18(12-4-5-14(25)16(10-12)28-2)24(21(27)20(17)29-15)22-23-7-8-30-22/h3-10,18,25H,1-2H3

InChI Key

ALBSYNPZZFPKGS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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